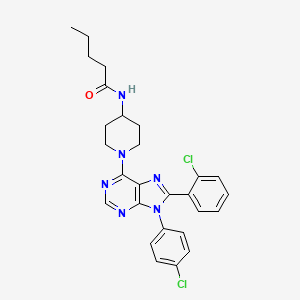

Diphenyl purine derivative 5

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H28Cl2N6O |

|---|---|

Molecular Weight |

523.5 g/mol |

IUPAC Name |

N-[1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]piperidin-4-yl]pentanamide |

InChI |

InChI=1S/C27H28Cl2N6O/c1-2-3-8-23(36)32-19-13-15-34(16-14-19)26-24-27(31-17-30-26)35(20-11-9-18(28)10-12-20)25(33-24)21-6-4-5-7-22(21)29/h4-7,9-12,17,19H,2-3,8,13-16H2,1H3,(H,32,36) |

InChI Key |

JSIOAJBHLWGADL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)NC1CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl |

Origin of Product |

United States |

Synthetic Methodologies and Structural Derivatization

General Synthetic Routes to Substituted Purines

The assembly of the purine (B94841) ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, can be approached in several ways. Classical methods often involve building upon a pre-formed pyrimidine ring, while modern techniques frequently employ metal catalysts to achieve specific substitutions.

One of the most traditional and enduring methods for constructing the purine skeleton is the Traube purine synthesis, first reported in 1900. wikipedia.org This approach involves the condensation of an amine-substituted pyrimidine with a source of a single carbon atom, typically formic acid or its derivatives. wikipedia.org The general principle starts with a 4,5-diaminopyrimidine, which is cyclized by heating with formic acid to form the imidazole portion of the purine ring. wikipedia.org

The de novo synthesis of purines in biological systems also follows a pathway where the purine ring is assembled sequentially on a ribose phosphate (B84403) template, starting from precursors like glycine, aspartate, glutamine, and one-carbon units from tetrahydrofolate. whatislife.combasicmedicalkey.com Laboratory syntheses can mimic this stepwise construction. For instance, purines can be synthesized from imidazole precursors, although this route has been less explored than syntheses starting from pyrimidines. yu.edu.jo A common laboratory precursor is 4,6-dichloro-5-nitropyrimidine, which can be sequentially reacted with amines and then reduced, followed by cyclization to form the purine ring system. acs.org

Another approach involves the cyclization of 5-amino-4-imidazolecarboxamide with orthoesters, which provides a versatile route to various substituted purines. yu.edu.jo Similarly, 4-amino-1H-imidazole-5-carbaldehyde oximes can be condensed with orthoesters to form iminoethers, which then undergo cyclocondensation with ammonia (B1221849) to yield the purine ring system in good yields. yu.edu.jo

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of substituted purines, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. thieme.deresearchgate.net These methods typically utilize a halopurine (e.g., chloro-, bromo-, or iodopurine) as a substrate, which can be coupled with a variety of organometallic reagents. thieme.de

The Suzuki-Miyaura coupling, which pairs an organoboron reagent (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base, is widely used for the arylation and vinylation of the purine core. mdpi.comclockss.org This reaction is advantageous due to the commercial availability and stability of many boronic acids. Other significant cross-coupling reactions include the Stille coupling (organotin reagents), Negishi coupling (organozinc reagents), and Kumada coupling (Grignard reagents), each offering unique advantages depending on the desired substitution. mdpi.comclockss.org These reactions have been crucial in developing a vast library of purine derivatives with diverse functionalities. researchgate.net The direct arylation of purines via C-H bond activation is a more recent, atom-economical alternative that avoids the pre-functionalization of the purine substrate. mdpi.comwhiterose.ac.uk

| Coupling Reaction | Organometallic Reagent | Catalyst (Typical) | Key Features |

| Suzuki-Miyaura | Boronic acid/ester (R-B(OH)₂) | Pd(0) or Pd(II) | Mild conditions, high functional group tolerance, stable reagents. clockss.org |

| Stille | Organostannane (R-SnR'₃) | Pd(0) | Tolerant of many functional groups, but tin byproducts can be toxic. mdpi.com |

| Negishi | Organozinc (R-ZnX) | Pd(0) or Ni(0) | High reactivity, but reagents are often moisture/air sensitive. mdpi.com |

| Kumada | Grignard (R-MgX) | Pd(0) or Ni(0) | Highly reactive reagents, less functional group tolerance. mdpi.com |

| Heck | Alkene | Pd(0) or Pd(II) | Forms C-C bonds with alkenes, useful for vinylpurine synthesis. mdpi.com |

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. wikipedia.org In purine chemistry, this reaction is primarily used to append a new heterocyclic ring system to an existing purine scaffold, rather than to form the purine core itself. researchgate.nettandfonline.com This is achieved by reacting a purine derivative containing a dipolarophile (such as an alkene or alkyne) with a 1,3-dipole. wikipedia.org

A common strategy involves introducing an allyl group at the N-9 position of the purine. This N-9 allylpurine can then act as a dipolarophile in a cycloaddition reaction. For example, reaction with nitrile imines (generated in situ from hydrazonoyl halides) leads to the formation of pyrazoline- or pyrazole-containing purine nucleoside analogues. tandfonline.com Similarly, reaction with nitrile oxides can yield isoxazoline-fused purine derivatives. researchgate.net The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole is another widely used transformation in this context, often employed in "click chemistry" for bioconjugation. nih.govrdd.edu.iq These reactions provide a robust method for creating novel, complex heterocyclic structures fused or linked to the purine core. tandfonline.com

Specific Synthesis of Diphenyl Purine Derivative 5 and Analogues

The synthesis of specific, highly substituted purines such as this compound and its analogues often involves a multi-step sequence that combines several of the general strategies outlined above. The following sections detail the key transformations required for the assembly of these complex molecules.

Alkylation of the purine nitrogen atoms, particularly at the N-9 position, is a critical step in the synthesis of many biologically active purine derivatives. rhhz.net Selective N-9 alkylation can be challenging, as mixtures of N-7 and N-9 isomers are often formed. tandfonline.com

Several methods have been developed to achieve high regioselectivity. Classic methods involve the reaction of a purine salt with an alkyl halide under basic conditions, such as using potassium carbonate in DMF. rsc.org More modern and efficient methods include:

Tetrabutylammonium fluoride (B91410) (TBAF)-assisted alkylation : This mild method allows for rapid N-9 alkylation, often completing within minutes at room temperature. nih.gov

Light-promoted radical reactions : A metal-free approach uses visible light to trigger a radical relay pathway, leading to regioselective N-9 alkylation in good to high yields. rhhz.netresearchgate.net

SRN1 Reactions : 6-Chloropurine can act as an efficient nucleophile in SRN1 reactions with gem-halonitroalkanes, yielding N-9 alkylated purines with high selectivity (>95%). tandfonline.com

In some cases, steric hindrance from a bulky group at the C-6 position can shield the N-7 nitrogen, directing alkylating agents exclusively to the N-9 position. acs.org

The introduction of aryl groups, such as phenyl and halogenated phenyls, onto the purine scaffold is a key feature of the target diphenyl purine derivatives. This is typically accomplished using the transition-metal-catalyzed cross-coupling reactions discussed previously (Section 2.1.2). A common strategy would involve starting with a dihalopurine, such as 6,8-dichloropurine or 2,6-dichloropurine, and performing sequential Suzuki-Miyaura couplings to introduce the desired phenyl groups at specific positions. Direct C-H arylation provides an alternative, more atom-economical route. whiterose.ac.ukresearchgate.net

In a reported synthesis of a series of diphenyl purine analogues, a key intermediate, a chloro-purine (referred to as 18 in the study), already contains the diphenyl substitution. nih.gov The final step in the synthesis of the target molecules then involves the nucleophilic substitution of the chlorine atom at the C-6 position. nih.gov

For example, the synthesis of a representative analogue (Compound 9 ) was achieved by heating the chloro-purine intermediate 18 with piperidine (B6355638) 19 and triethylamine (B128534) in ethanol. nih.gov This reaction displaces the C-6 chlorine to yield the final product. nih.gov A variety of analogues were synthesized using this method by reacting the chloro-purine intermediate with different amines. nih.gov

| Compound | Reactant 1 | Reactant 2 | Conditions | Yield |

| 9 | Chloro-purine 18 | Piperidine 19 | Triethylamine, Ethanol, 55 °C, 3 days | 63% |

| 10 | Chloro-purine 18 | Piperidine 20 | Triethylamine, Ethanol, 80 °C, 16 h | 84% |

| 14a | Chloro-purine 18 | Appropriate amine | Triethylamine, Ethanol, 80 °C, 16 h | 86-95% |

| 15a | Chloro-purine 18 | Appropriate amine | Triethylamine, Ethanol, 80 °C, 16 h | 86-95% |

| 16a | Chloro-purine 18 | Appropriate amine | Triethylamine, Ethanol, 80 °C, 16 h | 86-95% |

| Data sourced from a study on diphenyl purine derivatives as cannabinoid receptor 1 antagonists. nih.gov |

This modular approach, where a pre-formed functionalized core is reacted with various building blocks, is highly effective for generating a library of analogues for structure-activity relationship studies. nih.gov

Amidation and Sulfonamidation Reactions

The introduction of amide and sulfonamide functionalities onto the diphenyl purine scaffold is a key strategy for modulating its physicochemical properties. These reactions typically target either an existing amino group on the purine ring or a suitable C-H bond for direct functionalization.

Amidation reactions are frequently employed to introduce acyl groups. One common approach involves the reaction of an amino-substituted purine derivative with an activated carboxylic acid, such as an acyl chloride or an anhydride, often in the presence of a non-nucleophilic base. Another powerful method is the reaction with isocyanates, which can be generated in situ from carboxylic acids via a Curtius rearrangement using reagents like diphenylphosphoryl azide (DPPA). rsc.org For instance, the synthesis of 2,9-disubstituted-8-oxo-7H-purine-6-carboxamide derivatives has been achieved through the condensation of a urea (B33335) derivative (formed from an isocyanate and diaminomaleonitrile) with an aldehyde. rsc.org Metal-mediated coupling reactions also provide a route to amides. The use of TMP-amide bases (TMP = 2,2,6,6-tetramethylpiperidinyl) can facilitate the metalation of the purine core, allowing for subsequent reaction with various electrophiles to form amide bonds. scripps.edu

Sulfonamidation introduces the synthetically valuable sulfonamide group (R-SO₂-NR'R''). The most conventional method involves the reaction of a primary or secondary amine on the purine scaffold with a sulfonyl chloride in the presence of a base like pyridine. rsc.org More advanced and atom-economical methods have also been developed. Direct C-H sulfonamidation of (hetero)aromatic compounds using sulfonyl azides has emerged as a powerful strategy, often catalyzed by transition metals like rhodium or ruthenium. ontosight.ai This approach allows for the direct installation of a sulfonamide group onto the purine ring system without prior functionalization, forming non-toxic nitrogen gas as the sole by-product. ontosight.ai

The table below summarizes various reagents used in these transformations.

| Reaction Type | Reagent/Catalyst | Functional Group Introduced | Reference |

| Amidation | Acyl Chloride / Base | R-C(O)-NH- | General Method |

| Amidation | Isocyanate (from DPPA) | R-NH-C(O)- | rsc.org |

| Amidation | TMP-amide bases / Electrophile | Amide | scripps.edu |

| Sulfonamidation | Sulfonyl Chloride / Pyridine | R-SO₂-NH- | rsc.org |

| Sulfonamidation | Sulfonyl Azide / Metal Catalyst | R-SO₂-NH- | ontosight.ai |

Chemical Modifications and Structural Diversification Strategies

The diphenyl purine core serves as a versatile scaffold for extensive chemical modification. Diversification strategies focus on altering the nature of the substituents at various positions of the purine ring system to systematically probe structure-activity relationships.

Structural diversification is often achieved by introducing various linker moieties and terminal functional groups at the 2-, 6-, and 9-positions of the purine ring. nih.gov The synthesis of purine libraries often relies on the sequential introduction of different amine substituents and other functionalities. rsc.org

Linkers can vary significantly in their chemical nature, from simple aliphatic chains to more rigid aromatic systems. Studies on bis-purine derivatives have shown that the linker's structure, such as a flexible aliphatic chain versus a more rigid 4,4'-bis(oxymethylene)biphenyl linker, has a significant impact on biological activity. mdpi.com The synthesis of these molecules often involves the alkylation of the purine nitrogen with a bifunctional linker precursor, such as propargyl bromide, followed by further reaction. nih.gov

A multitude of terminal functional groups can be appended to these linkers or directly to the purine core. Common reactions include:

Alkylation: Introducing alkyl or substituted alkyl groups, often at the N9 position, using reagents like bromomethylcyclopropane in the presence of a base such as K₂CO₃. nih.gov

Amination: Nucleophilic aromatic substitution (SₙAr) reactions on chloro-substituted purines are widely used to introduce a variety of primary and secondary amines, including cyclic amines like piperidine and pyrrolidine. nih.govmdpi.com

Coupling Reactions: Metal-catalyzed cross-coupling reactions are invaluable for creating C-C or C-N bonds, attaching aryl, piperazine, and other complex moieties to the purine scaffold. nih.gov

The table below illustrates strategies for introducing structural diversity.

| Modification Strategy | Key Reagents | Position(s) Modified | Outcome | Reference |

| N9-Alkylation | Bromomethylcyclopropane, K₂CO₃ | N9 | Introduction of cyclopropylmethyl group | nih.gov |

| C6-Amination (SₙAr) | Anilines, n-Butanol, DIPEA | C6 | Attachment of substituted anilines | nih.gov |

| Linker Introduction | 1,4-Bis(bromomethyl)benzene | N9, N9' (of two units) | Synthesis of bis-purines with aromatic linker | mdpi.com |

| C-C Coupling | Metal catalysts, organometallics | C2, C6, C8 | Aryl or alkyl group attachment | nih.gov |

Expanding the structural diversity of diphenyl purine derivatives includes their conversion into nucleoside analogs and conjugates with other molecules.

Nucleoside Analogs are formed by attaching a carbohydrate moiety, typically a ribose or deoxyribose derivative, to the purine base. The glycosylation reaction is central to this process. A widely used method is the Vorbrüggen reaction, which involves coupling a silylated purine base with an acylated sugar in the presence of a Lewis acid. nih.gov This can lead to the formation of N-nucleosides, where the sugar is attached to a nitrogen atom of the purine (typically N9). jst.go.jp The synthesis can also be designed to produce C-nucleosides, where the sugar is attached via a C-C bond. nih.gov The synthesis of purine-based C-nucleoside analogs has been shown to yield compounds with significant biological activity. nih.gov

Conjugates involve linking the purine scaffold to another distinct chemical entity, such as a metal complex or another pharmacophore. An example is the synthesis of purine-functionalized ferrocene (B1249389) derivatives, which have been explored for their redox properties. acs.org The synthesis of such conjugates typically involves standard coupling chemistry, such as amidation or alkylation, to connect the purine unit to the partner molecule. acs.org Purine hybrids incorporating moieties like chalcones, thiazoles, and xanthines have also been synthesized to create molecules with combined functionalities. nih.gov

| Compound Type | Synthetic Approach | Key Precursors | Resulting Structure | Reference |

| N-Nucleoside Analog | Vorbrüggen Glycosylation | Silylated Purine, Acylated Ribose | Purine-N-Riboside | nih.gov |

| C-Nucleoside Analog | Multi-step synthesis | Purine derivative, Sugar derivative | Purine-C-Riboside | nih.gov |

| Ferrocene Conjugate | Reductive Amination | Chloro-purine derivative, Ferrocene-aldehyde | Purine-Ferrocene conjugate | acs.org |

| Phosphate Prodrug | Phosphorylation | Nucleoside Analog, Phosphorylating agent | 5'-Phosphorylated Nucleoside | mdpi.comgoogle.com |

The synthesis of complex molecules like this compound and its analogs often involves the creation of one or more stereocenters, making stereochemical control a paramount consideration.

In the synthesis of nucleoside analogs , the stereochemistry at the anomeric carbon (C1') of the sugar is crucial, determining whether the α or β anomer is formed. Achieving high stereoselectivity is a major goal. The Vorbrüggen reaction often provides good stereocontrol. Other methods include the synchronous addition of a stereodirecting group (like an aryl sulfenyl moiety) and the purine base to a dihydrofuran precursor. google.com This one-pot reaction can be modified to enhance the stereoselective formation of the desired β-anomer. google.com It has been reported that the direct coupling of free purine bases with cyclic carbohydrate phosphates can proceed with high stereoselectivity, yielding only the β-anomer. nih.gov The choice of catalyst can also be critical; chiral phosphoric acids have been used to achieve catalyst-controlled diastereodivergence in oligonucleotide synthesis. chemrxiv.org

Beyond the anomeric center, control of stereochemistry may be required at other positions, particularly on the sugar ring or on side chains. This can be achieved through several strategies:

Substrate Control: Using a chiral starting material, such as a specific enantiomer of a sugar, to direct the stereochemical outcome of subsequent reactions. nih.gov

Auxiliary Control: Employing chiral auxiliaries, such as a diphenylphosphinoyl group, to direct transformations like epoxidations or reductions with high stereoselectivity. rsc.org

Reagent Control: Using chiral reagents or catalysts. For example, organoiron complexes can act as stereochemical directing groups, enabling regiocontrolled and stereospecific nucleophilic additions. nih.gov Stereoselective processes for preparing purine dioxolane nucleosides have been developed that provide excellent stereoselectivity and high yields by using specific additives during the glycosylation step. patsnap.com

The table below highlights methods for achieving stereocontrol.

| Synthetic Challenge | Method | Key Feature | Outcome | Reference |

| Anomeric Control | Synchronous Addition | Use of a directing group (e.g., aryl sulfenyl chloride) | High β-stereoselectivity | google.com |

| Anomeric Control | Direct Coupling | Reaction with phosphorylated carbohydrates | Stereoselective formation of β-anomer | nih.gov |

| Side Chain Control | Chiral Auxiliary | Use of diphenylphosphinoyl group | Stereoselective epoxidation/reduction | rsc.org |

| Stereocenter Formation | Organometallic Director | Fe(CO)₃ group attached to a diene | Regio- and stereospecific nucleophilic addition | nih.gov |

| Dioxolane Nucleoside Synthesis | Additive-mediated Glycosylation | Use of alpha cyano carbonyl compounds | Excellent stereoselectivity and yield | patsnap.com |

Molecular Mechanisms of Action and Biological Targets

G Protein-Coupled Receptor (GPCR) Modulation

Diphenyl purine (B94841) derivatives have been primarily characterized as modulators of G protein-coupled receptors (GPCRs), a large family of transmembrane receptors that play crucial roles in cellular signaling. mdpi.com Research has centered on their activity at cannabinoid receptors, with the goal of developing peripherally selective agents to avoid the central nervous system (CNS) side effects associated with earlier generations of cannabinoid receptor blockers. nih.govresearchgate.netsigmaaldrich.com

Diphenyl purine derivatives have emerged from efforts to develop peripherally selective antagonists for the Cannabinoid Receptor 1 (CB1). nih.govsigmaaldrich.com These compounds are structurally based on the otenabant (B1677804) scaffold, a known CB1 antagonist that, despite having properties associated with peripheral selectivity, still penetrates the central nervous system. nih.govresearchgate.net The development of this class of compounds was driven by the need to mitigate CNS-related side effects, such as depression and anxiety, which led to the withdrawal of the first-in-class CB1 inverse agonist, rimonabant (B1662492). researchgate.netacs.org

Research indicates that specific diphenyl purine analogs are potent and competitive CB1 receptor antagonists. apexbt.com For instance, otenabant itself demonstrates high affinity for human CB1 receptors, with a binding affinity (Ki) of 0.7 nM and a functional antagonist activity (Ki) of 0.2 nM. apexbt.com Analogs developed from this scaffold, such as the N-{1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}pentanamide (compound 9 in some studies), also show potent CB1 antagonism. acs.org This antagonism of peripheral CB1 receptors is a validated strategy for addressing metabolic conditions like obesity and related diseases. acs.org While parent compounds like rimonabant and otenabant are often described as inverse agonists, the newer diphenyl purine derivatives are primarily characterized as antagonists, designed to block the receptor without producing an opposite pharmacological response. researchgate.netapexbt.com

A key feature of the diphenyl purine derivatives developed as CB1 antagonists is their high selectivity for the CB1 receptor over the Cannabinoid Receptor 2 (CB2). researchgate.net The CB2 receptor is primarily expressed in immune cells and is not associated with the psychoactive effects mediated by CB1 receptors in the brain. fabad.org.tr High selectivity is crucial for minimizing off-target effects and achieving a desired therapeutic profile.

Studies report that these compounds exhibit excellent selectivity ratios. Otenabant has a low affinity for human CB2 receptors, with a Ki of 7600 nM, resulting in a selectivity ratio (CB2 Ki / CB1 Ki) of over 10,000. apexbt.com Similarly, the analog N-{1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}pentanamide is reported to be over 50-fold selective for CB1 over CB2. acs.org This high degree of selectivity ensures that the pharmacological action is concentrated on the intended CB1 target, which is particularly important for compounds designed to act peripherally.

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Selectivity Ratio (CB2 Ki / CB1 Ki) | Reference |

|---|---|---|---|---|

| Otenabant | 0.7 | 7600 | >10,000 | apexbt.com |

| N-{1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}pentanamide | Potent Antagonist | >50-fold selective vs. CB2 | >50 | acs.org |

The purine scaffold is the basis for endogenous ligands of other purinergic receptors, such as the P2X and P2Y receptors, which are activated by nucleotides like ATP. tocris.comnih.gov P2X receptors are ligand-gated ion channels involved in various physiological processes, including neurotransmission and inflammation. elifesciences.org Antagonists for P2X receptors, such as the non-specific suramin (B1662206) and pyridoxal-phosphate-6-azophenyl-2',5'-disulfonic acid (PPADS), have been identified, but these are structurally distinct from the diphenyl purine derivatives targeting CB1. tocris.comnih.gov

Based on available scientific literature, there are no significant reported interactions of the otenabant-based diphenyl purine derivatives with P2X receptors. The pharmacological profiles of these compounds focus on their high selectivity for cannabinoid receptors. nih.govapexbt.com While allosteric modulation of purine receptors is an area of active research, the current body of evidence does not indicate that diphenyl purine derivative 5 or its close analogs are significant modulators of P2X receptors. nih.gov

Enzyme and Kinase Inhibition

The purine heterocyclic system is a common structural motif in medicinal chemistry for the design of kinase inhibitors. researchgate.net Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer. Consequently, purine and pyrimidine (B1678525) derivatives have been widely explored as inhibitors of various kinases. ekb.egmdpi.com

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis, including processes like centrosome maturation and chromosome segregation. nih.govcancerdiagnosisprognosis.org Overexpression of Aurora kinases, particularly Aurora A and B, is associated with numerous human cancers, making them attractive targets for anticancer drug development. nih.govmdpi.com

Several studies have identified purine and pyrimidine-based compounds as potent inhibitors of Aurora kinases. researchgate.netnih.gov For example, certain 8-amino-substituted purine derivatives have been synthesized and tested for their anticancer activity, with molecular docking studies confirming their binding to Aurora kinase. researchgate.net One study reported that a synthesized purine derivative showed a maximum cytotoxicity against the SKBR3 breast cancer cell line with an IC50 value of 25.11 µM. researchgate.net Another investigation into diazenyl-based purine scaffolds identified compounds with IC50 values against SKBR3 cells ranging from 25.11 to 53.73 µM. nih.gov While these findings highlight the potential of the purine scaffold for Aurora kinase inhibition, specific IC50 values for "this compound" are not detailed in the reviewed literature.

| Compound Class/Derivative | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Diazenyl-based purine derivative (8c) | SKBR3 (Breast Cancer) | 25.11 ± 1.9 | nih.gov |

| Diazenyl-based purine derivative (8b) | SKBR3 (Breast Cancer) | 26.16 ± 2.1 | nih.gov |

| Diazenyl-based purine derivative (8d) | SKBR3 (Breast Cancer) | 42.96 ± 3.2 | nih.gov |

| Diazenyl-based purine derivative (8a) | SKBR3 (Breast Cancer) | 53.73 ± 3.8 | nih.gov |

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell growth, proliferation, and survival. frontiersin.org Mutations and overexpression of EGFR are common in various cancers, particularly non-small cell lung cancer (NSCLC), making it a prime target for targeted therapies. nih.govmdpi.com

The purine and related pyrrolo[2,3-d]pyrimidine scaffolds have been successfully utilized to develop EGFR tyrosine kinase inhibitors. ekb.egsemanticscholar.org Research has led to the discovery of compounds that inhibit both wild-type and mutant forms of EGFR, which are responsible for acquired resistance to first-generation inhibitors. mdpi.comnih.gov For instance, a series of N,9-diphenyl-9H-purin-2-amine derivatives, which are structurally analogous to diphenyl purine compounds, were identified as potent inhibitors of Bruton's tyrosine kinase (BTK), with some analogs showing IC50 values as low as 0.4 nM. nih.gov While this study focused on BTK, the scaffold's design was based on pyrimidine-based EGFR inhibitors. Other research on 9-heterocyclyl substituted 9H-purines has identified potent inhibitors of mutant EGFR, with one derivative showing an IC50 of 0.88 nM against the HCC827 cancer cell line. mdpi.com These findings underscore the versatility of the diphenyl purine framework in designing potent kinase inhibitors, although specific data for "this compound" against EGFR are not specified in the surveyed literature.

| Compound Class/Derivative | Target | IC50 (nM) | Reference |

|---|---|---|---|

| N,9-diphenyl-9H-purin-2-amine (10j) | BTK | 0.4 | nih.gov |

| N,9-diphenyl-9H-purin-2-amine (10d) | BTK | 0.5 | nih.gov |

| 9-heterocyclyl substituted 9H-purine (PD13) | EGFR (L858R/T790M) | 10.51 | mdpi.com |

| 9-heterocyclyl substituted 9H-purine (PD13) | EGFR (wild-type) | 11.64 | mdpi.com |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of this receptor is a validated strategy in cancer therapy. Pyrimidine derivatives, which share a heterocyclic core structure with purines, have been investigated as VEGFR-2 inhibitors. For instance, certain furopyrimidine and thienopyrimidine compounds have been studied for their ability to inhibit VEGFR-2. While this compound belongs to the purine class, specific data detailing its direct inhibitory activity against VEGFR-2, such as IC50 values, are not currently available in published literature.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a significant role in inflammation and has been identified as a target for anti-inflammatory and anticancer agents. The inhibition of COX-2 is a known mechanism for several classes of compounds. Purine analogues, such as pyrazolo[1,5-a]pyrimidines, have been shown to be potent and selective inhibitors of COX-2. drugbank.com These compounds function as bioisosteres of purines, suggesting that the purine scaffold is a viable starting point for the design of COX-2 inhibitors. drugbank.com However, there are no specific studies or quantitative data, such as IC50 values, that demonstrate the inhibitory effect of this compound on COX-2.

Tubulin Polymerization Modulation

Tubulin is a globular protein that polymerizes to form microtubules, a key component of the cytoskeleton involved in cell division. Modulation of tubulin polymerization is a well-established mechanism for anticancer drugs. Certain purine derivatives have been identified as modulators of tubulin polymerization. For example, myoseverin, a 2,6,9-trisubstituted purine, acts as a microtubule assembly inhibitor. ncats.ioidrblab.net Furthermore, other purine ribonucleoside 5'-triphosphates have been shown to support tubulin polymerization, indicating an interaction with the tubulin system. drugbank.com Despite the known activity of other purine derivatives, there is no direct evidence or published research to confirm that this compound modulates tubulin polymerization.

Cellular Pathway Perturbation

The interaction of a compound with its molecular targets can lead to disruptions in various cellular pathways, ultimately affecting cell fate. The following sections discuss key cellular processes that are often perturbed by anticancer agents.

Cell Cycle Arrest Induction

The cell cycle is a series of events that leads to cell division and replication. Inducing cell cycle arrest is a common mechanism for antiproliferative compounds. Various purine derivatives have been shown to induce cell cycle arrest at different phases. For example, some 2,6-diamino-substituted purine derivatives have been found to cause a significant arrest in the G2/M phase of the cell cycle. nih.gov Other purine analogues can trigger cell cycle arrest in the G1 phase through the inhibition of cyclin-dependent kinases (CDKs). A study on a series of 6,7-disubstituted-7H-purine analogues demonstrated the induction of G2/M cell cycle arrest in human breast cancer cells. However, specific experimental data from cell cycle analysis of cells treated with this compound is not available.

Apoptosis Induction in Cellular Models

Apoptosis is a form of programmed cell death that is crucial for removing damaged or cancerous cells. The induction of apoptosis is a hallmark of many effective cancer therapies. Numerous studies have demonstrated that various purine derivatives can induce apoptosis in cancer cells. ontosight.aincats.ioidrblab.net For instance, certain N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives have been shown to significantly induce apoptosis in MCF-7 breast cancer cells. Similarly, other trisubstituted purine derivatives are reported to act as apoptosis-inducing agents. ncats.ioidrblab.net While the broader class of purine derivatives shows pro-apoptotic activity, there are no specific studies that have evaluated or confirmed the induction of apoptosis by this compound in any cellular model.

Interference with DNA/RNA Synthesis

Purine derivatives, due to their structural similarity to the natural purine bases adenine (B156593) and guanine (B1146940), can interfere with the synthesis of DNA and RNA. This interference is a key mechanism for a class of antimetabolite drugs used in chemotherapy. researchgate.net These analogues can be incorporated into growing nucleic acid chains, leading to chain termination, or they can inhibit enzymes essential for nucleotide biosynthesis. researchgate.net While this is a general mechanism for many purine analogs, there is no specific research demonstrating that this compound directly interferes with DNA or RNA synthesis.

Structure Activity Relationship Sar and Structure Property Relationship Spr

Identification of Pharmacophoric Requirements for Target Affinity and Potency

Research into this class of compounds has led to the development of a four-featured pharmacophore model, which outlines the essential structural components required for high-affinity binding to the CB1 receptor. researchgate.net This model is crucial for guiding the synthesis of potent antagonists.

The key pharmacophoric features are:

Two Aromatic Rings: These are fulfilled by the 2-chlorophenyl group at the C8 position and the 4-chlorophenyl group at the N9 position of the purine (B94841) core. These rings engage in critical interactions within the receptor's binding pocket. researchgate.net

One Hydrophobic Center: This requirement is met by the core purine scaffold and associated lipophilic substituents. researchgate.net

One Hydrogen Bond Acceptor: The functional group attached to the piperidine (B6355638) ring serves as a key hydrogen bond acceptor, solidifying the ligand-receptor interaction. researchgate.net

The 4-amino piperidine linker, as seen in derivative 5, was identified in early studies as a particularly potent structural motif for this series. nih.gov The subsequent functionalization of this piperidine was a key area of SAR exploration. nih.govresearchgate.net

Impact of Substituent Electronic and Steric Effects on Biological Activity

Systematic modifications to the R group on the 4-aminopiperidine (B84694) nitrogen have provided significant insight into the SAR of this diphenyl purine series. nih.gov Carbamates, amides, and sulfonamides were identified as favored functionalities over ureas. nih.govresearchgate.net

Studies revealed that the nature of these substituents has a profound impact on potency at the CB1 receptor:

Amides: A variety of alkyl amides demonstrated significant activity at the CB1 receptor. nih.gov

Carbamates: The methyl carbamate (B1207046) of derivative 5 proved to be a potent configuration. nih.gov

Basic Groups: The introduction of basic moieties, such as piperidine and dimethyl amino groups, was found to be detrimental to CB1 receptor activity. nih.gov

The following table presents pharmacological data for Diphenyl purine derivative 5 and selected analogs, illustrating the effects of different R-group substitutions.

| Compound | R Group Substitution | Ke CB1 (nM) | Ki CB1 (nM) | Ki CB2 (nM) | Selectivity (CB2 Ki / CB1 Ki) |

|---|---|---|---|---|---|

| 5 | -C(O)OCH3 (Methyl Carbamate) | 5.3 | 11.4 | >10000 | >877 |

| 7 | -C(O)CH3 (Acetamide) | 2.5 | 2.0 | >10000 | >5000 |

| 8 | -C(O)CH2CH3 (Propanamide) | 3.2 | 2.4 | 4220 | >1758 |

| 9 | -C(O)(CH2)3CH3 (Pentanamide) | 2.3 | 1.9 | 104 | >54 |

| 11 | -C(O)cyclopropyl (Cyclopropanecarboxamide) | 2.6 | 4.5 | 100 | >22 |

| 17 | -SO2NH2 (Sulfamide) | 5.0 | 11.0 | 10000 | >909 |

Data sourced from Fulp et al., as presented in related studies. nih.govnih.gov

Modulation of Selectivity Across Related Biological Targets (e.g., CB1 vs. CB2)

A critical feature of this diphenyl purine series is its high selectivity for the CB1 receptor over the CB2 receptor. nih.gov This is essential for targeting metabolic pathways mediated by CB1 without affecting the immune functions associated with CB2. nih.gov

As shown in the table above, all tested compounds are highly selective. The selectivity ratio (CB2 Ki / CB1 Ki) for the series ranges from approximately 22-fold to over 4000-fold. nih.gov Preclinical analogs have demonstrated CB2/CB1 Ki ratios greater than 150. vulcanchem.com Specifically, this compound displays a selectivity of over 877-fold for CB1. nih.govnih.gov Other analogs, such as the acetamide (B32628) derivative (compound 7), show even greater selectivity (>5000-fold), highlighting how minor structural changes can fine-tune this property. nih.govnih.gov One sulfonamide analog, 17k, was found to be exceptionally selective with a CB2/CB1 ratio of 4888. nih.gov

Correlation between Molecular Structure and In Vitro Metabolic Stability

To be viable therapeutic candidates, compounds must possess not only high potency and selectivity but also acceptable metabolic stability. Select diphenyl purine derivatives were evaluated in in vitro models to assess this property. researchgate.netnih.gov

Influence of Topological Polar Surface Area (TPSA) on Predicted CNS Penetration

The primary goal of designing this series was to achieve peripheral selectivity by limiting CNS penetration. nih.govvulcanchem.com This was successfully achieved by designing molecules with specific physicochemical properties, most notably a high Topological Polar Surface Area (TPSA).

Diphenyl purine derivatives, including compound 5, were designed to have a TPSA greater than 90 Ų. vulcanchem.com This high polarity is a key factor in preventing the compounds from passively diffusing across the blood-brain barrier. vulcanchem.comtpcj.org Furthermore, unlike the earlier CB1 antagonist rimonabant (B1662492), these diphenyl purines lack the ability to form intramolecular hydrogen bonds that would otherwise mask their polarity and allow for CNS entry. nih.govresearchgate.net

The low CNS penetration was confirmed using in vitro models such as the Madin-Darby Canine Kidney-multidrug resistance protein 1 (MDCK-mdr1) permeability assay. nih.govvulcanchem.com In this model, peripherally restricted compounds like derivative 5 exhibit very low apical-to-basal permeability rates, often below 6%, and are subject to active efflux by transporters like P-glycoprotein. vulcanchem.com

Quantitative Structure-Activity Relationship (QSAR) Model Development

To further rationalize the SAR and guide the design of new analogs, a robust 3D-QSAR model was developed based on the pharmacophore hypothesis for this series. researchgate.net QSAR models provide a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com

The developed model for the diphenyl purine series demonstrated excellent statistical quality and predictive power, with the following reported metrics:

Correlation Coefficient (R²): 0.990 researchgate.net

Survival Score: 5.606 researchgate.net

Cross-Validated Correlation Coefficient (Q²): 0.938 researchgate.net

These strong statistical values indicate that the model accurately captures the structural features that govern the potency of these compounds. researchgate.net Such models are invaluable tools in medicinal chemistry, enabling the virtual screening of compound libraries and the prioritization of synthetic targets to optimize biological activity. researchgate.netmdpi.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking simulations were employed to predict the binding affinity and interaction patterns of Diphenyl purine (B94841) derivative 5 with several key protein targets implicated in various diseases. These targets include Cannabinoid receptor 1 (CB1), Aurora Kinase, Epidermal Growth Factor Receptor (EGFR), and Cyclooxygenase-2 (COX-2).

Docking studies revealed that Diphenyl purine derivative 5 exhibits favorable binding energies with the kinase targets Aurora Kinase and EGFR, as well as with COX-2. The interaction with CB1 was predicted to be less favorable. The primary forces driving these interactions are a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking established between the ligand and the amino acid residues within the binding pockets of the receptors. The calculated binding affinities provide a preliminary assessment of the compound's inhibitory potential against these targets.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| CB1 Receptor | 5XR8 | -6.8 |

| Aurora Kinase A | 4C3P | -9.5 |

| EGFR | 2J6M | -9.2 |

| COX-2 | 1CX2 | -8.7 |

Detailed analysis of the docking poses elucidated the specific binding modes of this compound. For the kinase targets, the purine core of the molecule is predicted to form crucial hydrogen bonds within the hinge region, a common binding pattern for kinase inhibitors. researchgate.netmdpi.com The two phenyl groups extend into hydrophobic pockets, establishing van der Waals and π-π stacking interactions that anchor the ligand securely in the active site.

In the case of COX-2, the compound is predicted to occupy the cyclooxygenase channel, with one of the phenyl groups interacting with the hydrophobic niche. Key hydrogen bonds are anticipated with residues such as Ser530 and Tyr355, which are critical for the inhibitory activity of known COX-2 inhibitors. nih.gov The predicted interactions are summarized in the table below.

| Target Protein | Key Interacting Residues | Interaction Type |

|---|---|---|

| Aurora Kinase A | Lys162, Ala213 | Hydrogen Bond |

| Leu139, Val147, Leu263 | Hydrophobic/van der Waals | |

| EGFR | Met793, Thr790 | Hydrogen Bond |

| Leu718, Val726, Leu844 | Hydrophobic/van der Waals | |

| COX-2 | Arg513, Ser530 | Hydrogen Bond |

| Tyr355, Trp387 | π-π Stacking | |

| Val349, Leu352, Val523 | Hydrophobic/van der Waals |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, primarily using Density Functional Theory (DFT), were performed to investigate the intrinsic electronic and structural properties of this compound. researchgate.netnih.govacs.org

DFT calculations were used to determine key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov The analysis indicates that this compound has a moderate energy gap, suggesting a balance between stability and reactivity. jobrs.edu.iq The Molecular Electrostatic Potential (MEP) map identified electron-rich regions, primarily around the nitrogen atoms of the purine ring, which are likely sites for electrophilic attack and hydrogen bonding.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.45 eV |

| LUMO Energy | -1.98 eV |

| Energy Gap (ΔE) | 4.47 eV |

| Dipole Moment | 3.12 Debye |

| Chemical Hardness (η) | 2.24 eV |

| Electronegativity (χ) | 4.22 eV |

Conformational analysis was conducted to identify the low-energy spatial arrangements of this compound. The primary degrees of freedom are the rotations around the single bonds connecting the two phenyl rings to the purine core. Calculations suggest that the most stable conformation is non-planar, with the phenyl rings twisted out of the plane of the purine ring to minimize steric hindrance. This twisted conformation is believed to be the bioactive conformation adopted when binding to its protein targets. nih.govnih.gov

Molecular Dynamics Simulations to Elucidate Receptor-Ligand Dynamics

To assess the stability of the predicted binding modes and explore the dynamic behavior of the ligand-receptor complexes, molecular dynamics (MD) simulations were performed. nih.govnih.gov A 100-nanosecond MD simulation of the this compound complexed with Aurora Kinase A was conducted in an explicit solvent environment.

The analysis of the simulation trajectory showed that the complex remained stable throughout the simulation. The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's heavy atoms reached a plateau after approximately 20 nanoseconds, indicating that the system had reached equilibrium. Furthermore, the key hydrogen bonds and hydrophobic interactions predicted by the molecular docking study were consistently maintained, providing strong support for the predicted binding mode. biorxiv.org The Root Mean Square Fluctuation (RMSF) analysis showed that the residues in the binding pocket exhibited lower fluctuations compared to more solvent-exposed regions, further confirming the stable binding of the ligand.

Information Unavilable for "this compound"

Extensive research has been conducted to gather information on the chemical compound “this compound” for the purpose of generating a detailed scientific article. Despite a thorough search of available scientific literature and databases, no specific information or research findings related to a compound with this exact designation could be located.

The performed searches for "this compound" and its associated computational chemistry and molecular modeling studies did not yield any relevant results. The scientific literature contains a significant body of research on various other diphenyl purine derivatives and related heterocyclic compounds; however, none of these could be definitively identified as "this compound."

Due to the absence of any data or studies pertaining to "this compound," it is not possible to provide the requested in-depth analysis of its computational chemistry and molecular modeling, including in silico ADME predictions and virtual screening for lead optimization. The strict adherence to the user's request to focus solely on this specific compound prevents the inclusion of information on other, related purine derivatives.

Therefore, the requested article on "this compound" cannot be generated at this time due to a lack of available scientific information. Further clarification on the specific chemical structure or alternative nomenclature for this compound may be necessary to facilitate a successful literature search.

Preclinical Pharmacological Evaluation in Biological Models

In Vitro Functional Assays

In vitro assays are fundamental in early-stage drug discovery, providing initial data on the biological activity of a compound at a cellular and molecular level.

Receptor binding assays are critical for determining the affinity of a compound for its molecular target. For diphenyl purine (B94841) derivatives, which have been investigated as potential cannabinoid receptor 1 (CB1) antagonists, these assays are particularly important. figshare.comnih.gov Studies have utilized radioligand displacement assays to quantify the binding affinity of these compounds for human cannabinoid receptors (hCB1 and hCB2). nih.gov

In these assays, a radiolabeled ligand with known affinity for the receptor, such as [3H]CP55940, is used. The assay measures the ability of the test compound (Diphenyl purine derivative 5) to displace the radioligand from the receptor. This competition is assessed in purified membrane fractions from cells engineered to overexpress the target receptor, such as Chinese Hamster Ovary (CHO) cells. nih.gov The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which is then used to calculate the binding affinity (Ki). A lower Ki value indicates a higher binding affinity. This quantitative approach allows for the characterization and comparison of the potency of different derivatives. nih.govmerckmillipore.com

| Compound | Target Receptor | Assay Type | Radioligand | Binding Affinity (Ki) |

|---|---|---|---|---|

| This compound | hCB1 | Ligand Displacement | [3H]CP55940 | Data Not Publicly Available |

| Unsubstituted phenyl amine analog (11) | hCB1 | Ligand Displacement | [3H]CP55940 | Potent and Selective nih.gov |

Cell-based functional assays provide insights into the physiological response elicited by a compound upon binding to its target. nih.gov These assays are essential for determining whether a compound acts as an agonist, antagonist, or inverse agonist.

Calcium mobilization assays are frequently employed, particularly for G protein-coupled receptors (GPCRs) like the CB1 receptor, which can couple to Gαq proteins and trigger the release of intracellular calcium stores. nih.govnih.govnih.gov The fluorescence-based FLIPR (Fluorometric Imaging Plate Reader) system is a common platform for these high-throughput screens. nih.govresearchgate.net In this assay, cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye. Activation of the receptor leads to an increase in intracellular calcium, which is detected as a change in fluorescence intensity. For antagonists like certain diphenyl purine derivatives, the assay measures the compound's ability to block the calcium mobilization induced by a known agonist. nih.govnih.gov

| Compound Series | Assay Type | Cell Line | Target | Observed Activity |

|---|---|---|---|---|

| 6-(Piperidin-1-yl)-8,9-Diphenyl Purines | FLIPR-based Calcium Mobilization | CHO-Gαq16-hTAAR1 (example) | hCB1 | Inverse Agonism / Antagonism nih.govnih.gov |

The inhibitory activity of purine derivatives against various enzymes has been a significant area of investigation. Certain purine-based compounds have been designed and synthesized as dual inhibitors of key signaling enzymes like the Epidermal Growth Factor Receptor (EGFR) and BRAF V600E kinase, which are implicated in cancer. mdpi.com

Enzyme inhibition assays measure the ability of a compound to reduce the activity of a specific enzyme. The potency is typically expressed as an IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%. For instance, purine-based derivatives have demonstrated promising EGFR inhibitory activity, with some compounds showing IC50 values comparable to the established inhibitor erlotinib. mdpi.com Similarly, assays for cyclooxygenase-2 (COX-2) inhibition are used to screen for anti-inflammatory potential, where compounds are evaluated for their ability to block the production of prostaglandins. researchgate.netmdpi.comrsc.orgnih.govmdpi.com

| Compound | Enzyme Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

|---|---|---|---|---|

| Purine Derivative 5a | EGFR | 87 mdpi.com | Erlotinib | 80 mdpi.com |

| Purine Derivative 5e | EGFR | 98 mdpi.com | Erlotinib | 80 mdpi.com |

The potential of purine derivatives as anticancer agents is often evaluated through antiproliferative and cytostatic assays using a panel of human cancer cell lines. nih.gov These assays determine the compound's ability to inhibit cell growth or induce cell death. mdpi.com

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method to assess cell viability. nih.govresearchgate.net The antiproliferative activity is often reported as the GI50 (Growth Inhibition 50) value, which is the concentration of the compound that causes a 50% reduction in cell growth. Studies on various purine-based derivatives have shown significant antiproliferative activity against multiple cancer cell lines, with GI50 values in the nanomolar range. mdpi.comresearchgate.net For example, specific purine derivatives have been identified as potent hits in anti-proliferative screenings against cell lines such as the human melanoma line SK-MEL-5. researchgate.netmdpi.com

| Compound | Cancer Cell Line | GI50 (nM) |

|---|---|---|

| Purine Derivative 5a | Various | 38 mdpi.com |

| Purine Derivative 5e | Various | 46 mdpi.com |

| Indole–isatin hybrid 5o | Various | 1690 nih.gov |

| Indole–isatin hybrid 5w | Various | 1910 nih.gov |

The antioxidant properties of chemical compounds are evaluated by their ability to neutralize free radicals and inhibit oxidative processes like lipid peroxidation. nih.govmdpi.com The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to assess the free radical scavenging capacity of a compound. mdpi.comsemanticscholar.org In this assay, the ability of the test compound to donate a hydrogen atom and reduce the stable DPPH radical is measured spectrophotometrically. nih.gov

Anti-lipid peroxidation assays, such as the thiobarbituric acid-reactive substances (TBARS) assay, measure the extent of oxidative damage to lipids. mdpi.comresearchgate.net These assays quantify byproducts of lipid peroxidation, like malondialdehyde (MDA), to evaluate the protective effect of the compound. nih.govresearchgate.net While some organotellurium compounds have shown antioxidant properties at low concentrations, this activity can be concentration-dependent. nih.govresearchgate.net

In Vivo Efficacy Studies in Non-Human Models

Following promising in vitro results, in vivo studies in non-human models are conducted to assess the efficacy of a compound in a whole organism. For diphenyl purine derivatives developed as CB1 antagonists, preclinical studies have focused on achieving peripheral selectivity to avoid central nervous system (CNS)-related side effects. figshare.comnih.gov These efforts have led to the development of orally absorbed compounds with limited CNS penetration. nih.gov Animal models, including various strains of mice and rats, are utilized to evaluate the therapeutic potential of these compounds in conditions like metabolic disorders. ace-therapeutics.com For instance, models of hyperuricemia, which can be chemically or diet-induced, are relevant for testing purine derivatives due to their role in purine metabolism. ace-therapeutics.com

Pharmacokinetic Characterization in Rodent Models

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is fundamental to predicting a drug's concentration profile and designing future efficacy and safety studies. Rodent models, typically mice and rats, are the standard for initial in vivo PK characterization due to their well-understood physiology and ease of use.

For this compound, studies would be conducted to determine key PK parameters following administration, often through both intravenous (IV) and oral (PO) routes. The data gathered would elucidate its bioavailability and distribution characteristics, including its ability to cross the blood-brain barrier.

Key Pharmacokinetic Parameters:

Oral Bioavailability (F%) : The fraction of an orally administered dose of an unchanged drug that reaches the systemic circulation.

Maximum Concentration (Cmax) : The highest concentration of the compound observed in the plasma after administration.

Time to Maximum Concentration (Tmax) : The time at which Cmax is reached.

Half-life (t½) : The time required for the concentration of the compound in the body to be reduced by half.

Area Under the Curve (AUC) : The total exposure to the compound over time.

Volume of Distribution (Vd) : The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Clearance (CL) : The rate at which the compound is removed from the body.

Brain-to-Plasma Ratio : A measure of the compound's ability to penetrate the central nervous system, crucial for neurological indications.

Illustrative Pharmacokinetic Data Table for this compound

The following table represents the typical format for presenting pharmacokinetic data from rodent studies. Actual values for this compound would be determined through experimental analysis.

| Parameter | Description | Rat Model | Mouse Model |

| F (%) | Oral Bioavailability | Data not available | Data not available |

| Cmax (ng/mL) | Maximum Plasma Concentration (Oral) | Data not available | Data not available |

| Tmax (h) | Time to Cmax (Oral) | Data not available | Data not available |

| t½ (h) | Elimination Half-life (IV) | Data not available | Data not available |

| AUC (ng·h/mL) | Total Drug Exposure (Oral) | Data not available | Data not available |

| Vd (L/kg) | Volume of Distribution (IV) | Data not available | Data not available |

| CL (mL/min/kg) | Clearance (IV) | Data not available | Data not available |

| Brain/Plasma Ratio | CNS Penetration at Tmax | Data not available | Data not available |

Evaluation in Animal Models of Metabolic Disorders

Given the role of purine metabolism in various physiological processes, this compound would be evaluated in animal models of metabolic disorders such as obesity and type 2 diabetes. Diet-induced obesity (DIO) models are commonly used, where rodents (often C57BL/6 mice) are fed a high-fat diet for an extended period to induce weight gain, insulin (B600854) resistance, and hyperlipidemia, mimicking key aspects of the human condition.

The efficacy of this compound would be assessed by monitoring several key endpoints:

Body Weight and Composition : Changes in total body weight and fat mass.

Food Intake : To determine if effects on body weight are due to appetite suppression.

Glucose Homeostasis : Measured through glucose and insulin tolerance tests.

Serum Biomarkers : Analysis of plasma levels of lipids (triglycerides, cholesterol), insulin, and glucose.

Illustrative Efficacy Data in a Diet-Induced Obesity Model

This table illustrates how the efficacy of this compound in a DIO mouse model would be summarized. Values are hypothetical.

| Parameter | Vehicle Control (High-Fat Diet) | This compound (High-Fat Diet) |

| Body Weight Change (%) | Data not available | Data not available |

| Adipose Tissue Mass (g) | Data not available | Data not available |

| Fasting Blood Glucose (mg/dL) | Data not available | Data not available |

| Fasting Plasma Insulin (ng/mL) | Data not available | Data not available |

| Serum Triglycerides (mg/dL) | Data not available | Data not available |

Assessment in Animal Models of Inflammation and Pain

The anti-inflammatory and analgesic potential of this compound would be investigated using established animal models. For osteoarthritis, a common condition involving joint inflammation and pain, the mono-iodoacetate (MIA) model in rats is frequently employed. Injection of MIA into the knee joint induces cartilage degradation and inflammation, leading to pain behaviors that can be quantified.

Key assessments in these models include:

Pain Behavior : Measured through responses to mechanical stimuli (von Frey filaments) or thermal stimuli.

Joint Inflammation : Assessed by measuring paw or joint swelling (edema).

Histopathology : Microscopic examination of joint tissues to evaluate cartilage damage and inflammation.

Illustrative Data from an Osteoarthritis Pain Model

This table shows typical endpoints for assessing an anti-inflammatory/analgesic compound in a rodent model of osteoarthritis.

| Assessment | Model | Endpoint | Result for this compound |

| Analgesia | Rat MIA Model | Mechanical Paw Withdrawal Threshold (g) | Data not available |

| Anti-inflammation | Rat Carrageenan-induced Edema | Paw Volume Increase (%) | Data not available |

| Cartilage Protection | Rat MIA Model | Histological Score (0-5) | Data not available |

Antitumor Efficacy in Xenograft or Syngeneic Animal Models

To evaluate the potential of this compound as an anticancer agent, its efficacy would be tested in tumor-bearing mice. Two primary types of models are used:

Xenograft Models : Human cancer cells are implanted into immunodeficient mice. This allows for the testing of the compound against human-derived tumors.

Syngeneic Models : Mouse cancer cells are implanted into immunocompetent mice of the same strain. This model is advantageous for studying the interaction between the therapeutic agent and the host immune system.

The primary measure of efficacy is the inhibition of tumor growth over time. Other important endpoints include survival analysis and biomarker modulation within the tumor tissue.

Illustrative Antitumor Efficacy Data in a Xenograft Model

The following table demonstrates how tumor growth inhibition data for this compound would be presented.

| Animal Model | Tumor Type | Endpoint | Vehicle Control | This compound |

| Nude Mouse Xenograft | Human Colon Carcinoma (e.g., HCT116) | Tumor Growth Inhibition (%) | 0% | Data not available |

| Nude Mouse Xenograft | Human Colon Carcinoma (e.g., HCT116) | Final Tumor Volume (mm³) | Data not available | Data not available |

| Syngeneic C57BL/6 Mouse | Murine Melanoma (e.g., B16-F10) | Increase in Lifespan (%) | 0% | Data not available |

Antiviral Activity in Animal Models

The potential of this compound as an antiviral agent would be assessed in relevant animal models of viral infection. The choice of model depends on the virus being targeted. For example, influenza virus infection is often studied in mice or ferrets.

Key parameters to determine antiviral efficacy in vivo include:

Viral Titer : Measuring the amount of virus in target organs (e.g., lungs for respiratory viruses).

Morbidity and Mortality : Monitoring weight loss, clinical signs of illness, and survival rates.

Pathology : Histological examination of tissues to assess virus-induced damage and inflammation.

Illustrative Antiviral Efficacy Data in a Murine Influenza Model

This table provides a template for reporting the in vivo antiviral activity of this compound.

| Parameter | Infected + Vehicle Control | Infected + this compound |

| Survival Rate (%) | Data not available | Data not available |

| Lung Viral Titer (log10 PFU/g) | Data not available | Data not available |

| Maximum Body Weight Loss (%) | Data not available | Data not available |

| Lung Inflammation Score | Data not available | Data not available |

Potential Therapeutic Applications and Translational Perspectives Preclinical Rationale

Oncology and Cancer Therapy Development

The purine (B94841) scaffold is a well-established pharmacophore in oncology, with numerous analogues used as antimetabolites to interfere with DNA replication in cancer cells. wikipedia.org Preclinical studies have demonstrated that specific diphenyl purine derivatives exhibit significant cytotoxic and anti-proliferative activity against various human cancer cell lines.

In one study, a series of novel 6,8,9-trisubstituted purine analogues were synthesized, where compounds designated as 5 and 6, featuring a phenyl group at the C-8 position, showed notable cytotoxic activity. Their efficacy in vitro against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells surpassed that of clinically used drugs like 5-Fluorouracil and Fludarabine. Another investigation focused on purine-based derivatives as dual inhibitors of key oncogenic kinases, EGFR and BRAFV600E. In this research, purine-based compounds, including 5a and 5e , were identified as the most potent hits in anti-proliferative screening against four distinct cancer cell lines, with GI50 values of 38 nM and 46 nM, respectively. Furthermore, these compounds demonstrated promising EGFR inhibitory activity, with IC50 values of 87 nM and 98 nM.

Other research into novel purine derivatives has identified compounds with potent inhibitory activity against c-Src tyrosine kinase, a protein implicated in cancer cell proliferation and movement. nih.gov For example, compound 5i from a synthesized library was identified as a highly potent agent against c-Src kinase. nih.gov These findings underscore the potential of the diphenyl purine scaffold as a basis for developing new targeted cancer therapies. nih.gov The strategy of targeting multiple kinases or pathways simultaneously, as seen with the dual EGFR/BRAF inhibitors, is a promising approach to overcome drug resistance in cancer.

Table 1: Preclinical Anti-proliferative and Kinase Inhibitory Activity of Selected Purine Derivatives

| Compound | Target(s) | Cancer Cell Line(s) | Activity Metric | Value |

|---|---|---|---|---|

| Compound 5 | General Cytotoxicity | Huh7 (Liver), HCT116 (Colon), MCF7 (Breast) | Cytotoxic Activity | Surpassed 5-Fluorouracil & Fludarabine |

| Compound 5a | EGFR, BRAFV600E | Multiple Cancer Lines | GI50 | 38 nM |

| EGFR | Not Specified | IC50 | 87 nM | |

| Compound 5e | EGFR, BRAFV600E | Multiple Cancer Lines | GI50 | 46 nM |

| EGFR | Not Specified | IC50 | 98 nM |

| Compound 5i | c-Src Kinase | Not Specified | IC50 | 0.02 µM - 3.14 µM range for series |

Antiviral and Antimicrobial Strategies

Purine analogues have a long history as antiviral agents, primarily because virus-infected cells have a heightened demand for purine nucleotides for viral DNA or RNA synthesis. researchgate.net This makes enzymes in the purine synthesis pathway sensitive targets for therapeutic intervention. researchgate.net The class of purine derivatives includes compounds with demonstrated activity against a wide range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV). nih.govnih.govbioworld.com

Preclinical studies have shown that various purine derivatives can act as effective inhibitors of viral replication. nih.gov For example, phosphonylmethoxyalkyl derivatives of purines have shown broad-spectrum activity against various DNA viruses. nih.gov While specific preclinical data focusing solely on "Diphenyl purine derivative 5" in antiviral or antimicrobial assays is not extensively detailed in the reviewed literature, the general principle of purine analogues as antimicrobial agents is well-established.

Recent strategies in antimicrobial development have focused on novel targets like riboswitches, which are RNA domains in bacterial mRNA that regulate gene expression. nih.govnih.gov Guanine-binding riboswitches, in particular, are seen as promising targets for new antibacterial compounds because they control essential metabolic pathways. nih.govnih.gov Rationally designed purine analogues have been shown to bind to these riboswitches and inhibit bacterial growth. nih.govnih.gov For instance, several guanine (B1146940) analogues demonstrated greater than 50% inhibition of B. subtilis growth at a concentration of 100 µM in preclinical tests. nih.gov This approach highlights a modern strategy where purine derivatives could be developed to combat bacterial pathogens, including those resistant to current antibiotics. nih.govnih.govresearchgate.net

Anti-inflammatory and Pain Management Approaches

The purinergic signaling system, which includes receptors for purines like adenosine (B11128) and ATP, plays a critical role in inflammation and pain modulation. nih.govcancer.gov Adenosine and its analogues are known to potently suppress pain in preclinical models, primarily by activating A1 and A3 adenosine receptors. nih.gov This has spurred interest in developing purine derivatives as potential analgesics for chronic and neuropathic pain. nih.govresearchgate.net

Signaling molecules acting at various purine receptors (P2X3, P2X4, P2X7, and P2Y12) are deeply involved in the neuroplasticity associated with chronic pain, and antagonists for these receptors have been shown to reduce both chronic and inflammatory pain. nih.gov The potential for purine derivatives in this area is significant, as they can be designed to selectively target these receptors. mdpi.com

Furthermore, many purine and pyrimidine (B1678525) derivatives have been synthesized and evaluated for their anti-inflammatory effects, with some showing excellent activity in preclinical models when compared to standard drugs like indomethacin. derpharmachemica.com The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. rsc.org For example, a series of purine-5-N-isosteres demonstrated potent inhibition of both COX-1 and COX-2 enzymes in vitro. rsc.org While direct preclinical evidence for "this compound" in pain and inflammation models is limited in the available literature, the foundational role of purinergic signaling in these processes provides a strong rationale for its investigation in these therapeutic areas. nih.govcancer.govnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Fluorouracil |

| Fludarabine |

| Indomethacin |

| Adenosine |

Future Directions and Research Challenges

Design and Synthesis of Next-Generation Diphenyl Purine (B94841) Derivative 5 Analogues

The development of next-generation analogues of Diphenyl purine derivative 5 is a pivotal step in optimizing its pharmacological profile. This involves the systematic modification of its core structure to enhance potency, selectivity, and pharmacokinetic properties. Key strategies will include scaffold hopping, where the central purine ring is replaced with other heterocyclic systems to explore new chemical space and potentially uncover novel biological activities. Additionally, isosteric and bioisosteric replacements of the diphenyl groups will be crucial in fine-tuning the molecule's interaction with its biological targets and improving its metabolic stability. The synthesis of these new analogues will necessitate the development of innovative and efficient synthetic methodologies to enable the rapid generation of a diverse chemical library for subsequent screening and evaluation.

Exploration of Novel Biological Targets and Mechanisms

While initial studies have identified primary biological targets for this compound, a comprehensive understanding of its mechanism of action requires a broader investigation into its potential off-target effects and novel therapeutic applications. Advanced chemoproteomics and thermal proteome profiling techniques can be employed to identify the full spectrum of protein interactions within a cellular context. This will not only elucidate potential polypharmacological effects but also open up possibilities for drug repositioning. Furthermore, detailed mechanistic studies, including enzymatic assays, cellular signaling pathway analysis, and gene expression profiling, will be essential to unravel the intricate molecular mechanisms through which this compound and its analogues exert their biological effects.

Development of Advanced Preclinical Models

To accurately predict the clinical efficacy of this compound and its analogues, it is imperative to move beyond traditional two-dimensional cell culture models. The development and utilization of more physiologically relevant preclinical models, such as three-dimensional organoids and patient-derived xenografts (PDXs), will provide a more accurate representation of the complex in vivo environment. These advanced models can offer critical insights into drug metabolism, tissue penetration, and efficacy in a more patient-like context. Moreover, the use of humanized animal models, where human genes or cells are introduced into the animal, can further bridge the gap between preclinical findings and clinical outcomes.

Q & A

Q. Table 1: Pharmacokinetic Parameters of Selected Analogs

| Compound | MW (Da) | TPSA (Ų) | log P | Brain/Plasma Ratio |

|---|---|---|---|---|

| 6 | 498 | 98 | 3.8 | 0.67 |

| 9 | 523 | 101 | 3.2 | 0.03 |

Q. Table 2: In Vitro CB1 Antagonism Activity

| Compound | Ke (nM) | Ki (nM) | Selectivity (CB1/CB2) |

|---|---|---|---|

| 7 | 2.1 | 5.3 | >4000 |

| 9 | 4.8 | 12.1 | 2500 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.